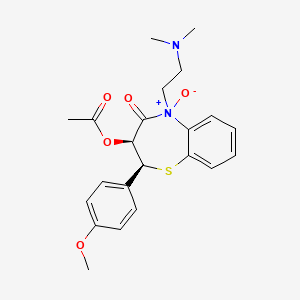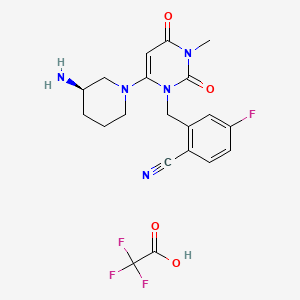![molecular formula C14H24N2OSi B587812 N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide CAS No. 1391052-07-5](/img/structure/B587812.png)
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide is an organic compound that features a pyridine ring, a propan-2-yl group, and a trimethylsilyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes alkylation with 1-bromo-2-propanol to form 1-(pyridin-3-yl)propan-2-ol.
N-Methylation: The hydroxyl group of 1-(pyridin-3-yl)propan-2-ol is converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with methylamine to yield N-methyl-N-(1-(pyridin-3-yl)propan-2-yl)amine.
Acetamide Formation: The amine is then reacted with trimethylsilyl chloride and acetic anhydride to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the propan-2-yl group.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Products may include pyridine N-oxides or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted acetamides.
Applications De Recherche Scientifique
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interactions of pyridine derivatives with biological targets.
Industrial Applications:
Mécanisme D'action
The mechanism of action of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
N-Methyl-N-(1-(pyridin-3-yl)propan-2-yl)acetamide: Lacks the trimethylsilyl group, resulting in different chemical properties.
N-Methyl-N-(1-(pyridin-3-yl)propan-2-yl)-2-(trimethylsilyl)propionamide: Similar structure but with a propionamide moiety instead of acetamide.
Uniqueness: The presence of the trimethylsilyl group in N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide imparts unique chemical properties, such as increased lipophilicity and potential for selective reactions involving the silyl group. This makes it a valuable compound for specific synthetic and medicinal applications.
Propriétés
Numéro CAS |
1391052-07-5 |
|---|---|
Formule moléculaire |
C14H24N2OSi |
Poids moléculaire |
264.444 |
Nom IUPAC |
N-methyl-N-(1-pyridin-3-ylpropan-2-yl)-2-trimethylsilylacetamide |
InChI |
InChI=1S/C14H24N2OSi/c1-12(9-13-7-6-8-15-10-13)16(2)14(17)11-18(3,4)5/h6-8,10,12H,9,11H2,1-5H3 |
Clé InChI |
WXWYGJZQMRUXOK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CN=CC=C1)N(C)C(=O)C[Si](C)(C)C |
Synonymes |
N-Methyl-N-[1-methyl-2-(3-pyridyl)ethyl]-2-trimethylsilyl-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)






![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
